(2-phenylcyclopropyl)(2-pyridinyl)methanone O-(4-nitrobenzyl)oxime
Overview
Description
(2-phenylcyclopropyl)(2-pyridinyl)methanone O-(4-nitrobenzyl)oxime is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound consists of a phenylcyclopropyl group, a pyridinyl group, and a methanone oxime moiety, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-phenylcyclopropyl)(2-pyridinyl)methanone O-(4-nitrobenzyl)oxime typically involves multiple steps, starting from the preparation of the individual components. One common method includes the following steps:
Formation of the phenylcyclopropyl group: This can be achieved through cyclopropanation reactions involving phenyl-substituted alkenes.
Introduction of the pyridinyl group: This step often involves the use of pyridine derivatives and appropriate coupling reactions.
Formation of the methanone oxime: This involves the reaction of the intermediate compounds with hydroxylamine derivatives to form the oxime group.
Final coupling: The final step involves the coupling of the phenylcyclopropyl and pyridinyl groups with the methanone oxime, often using nitrobenzyl derivatives under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Catalysts and solvents are carefully chosen to enhance reaction efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(2-phenylcyclopropyl)(2-pyridinyl)methanone O-(4-nitrobenzyl)oxime undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrobenzyl moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines or thiols can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
(2-phenylcyclopropyl)(2-pyridinyl)methanone O-(4-nitrobenzyl)oxime has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2-phenylcyclopropyl)(2-pyridinyl)methanone O-(4-nitrobenzyl)oxime involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- (2-phenylcyclopropyl)(2-pyridinyl)methanone O-(4-chlorobenzyl)oxime
- (2-phenylcyclopropyl)(2-pyridinyl)methanone O-(4-methylbenzyl)oxime
Uniqueness
Compared to similar compounds, (2-phenylcyclopropyl)(2-pyridinyl)methanone O-(4-nitrobenzyl)oxime is unique due to the presence of the nitro group, which imparts distinct chemical and biological properties. This makes it particularly useful in specific research and industrial applications.
Properties
IUPAC Name |
(Z)-N-[(4-nitrophenyl)methoxy]-1-(2-phenylcyclopropyl)-1-pyridin-2-ylmethanimine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O3/c26-25(27)18-11-9-16(10-12-18)15-28-24-22(21-8-4-5-13-23-21)20-14-19(20)17-6-2-1-3-7-17/h1-13,19-20H,14-15H2/b24-22- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGFJLRZHILVUBX-GYHWCHFESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=NOCC2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=N3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(C1/C(=N/OCC2=CC=C(C=C2)[N+](=O)[O-])/C3=CC=CC=N3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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